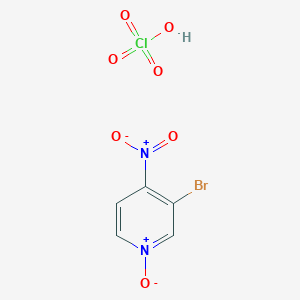
1,2-Benzenedicarboxylic acid, bis(cyclohexylmethyl) ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Benzenedicarboxylic acid, bis(cyclohexylmethyl) ester is an organic compound belonging to the class of phthalate esters. These compounds are widely used as plasticizers, which are substances added to plastics to increase their flexibility, transparency, durability, and longevity. The chemical structure of this compound consists of a benzene ring with two carboxylate groups attached at the 1 and 2 positions, each esterified with a cyclohexylmethyl group.
准备方法
The synthesis of 1,2-Benzenedicarboxylic acid, bis(cyclohexylmethyl) ester typically involves the esterification of phthalic anhydride with cyclohexylmethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or a non-acidic catalyst like titanium dioxide. The reaction conditions often include heating the mixture to a temperature range of 150-200°C to facilitate the esterification process. Industrial production methods may involve continuous processes with the use of large-scale reactors and efficient separation techniques to purify the final product.
化学反应分析
1,2-Benzenedicarboxylic acid, bis(cyclohexylmethyl) ester can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bonds can be hydrolyzed to yield phthalic acid and cyclohexylmethanol.
Oxidation: The compound can be oxidized under strong oxidative conditions to produce phthalic acid and other oxidation products.
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ester moiety is replaced by other nucleophiles.
Common reagents used in these reactions include water, acids (such as hydrochloric acid), bases (such as sodium hydroxide), and oxidizing agents (such as potassium permanganate). The major products formed from these reactions are phthalic acid and cyclohexylmethanol.
科学研究应用
1,2-Benzenedicarboxylic acid, bis(cyclohexylmethyl) ester has several scientific research applications, including:
Chemistry: It is used as a plasticizer in the production of flexible polymers and resins. Its properties are studied to understand the effects of plasticizers on the mechanical and thermal properties of polymers.
Biology: Research on its biodegradability and environmental impact is conducted to assess its safety and sustainability.
Medicine: Studies are conducted to evaluate its potential effects on human health, particularly its role as an endocrine disruptor.
Industry: It is used in the manufacturing of various consumer products, including toys, packaging materials, and medical devices.
作用机制
The mechanism of action of 1,2-Benzenedicarboxylic acid, bis(cyclohexylmethyl) ester primarily involves its interaction with polymer chains, where it acts as a plasticizer. By embedding itself between polymer chains, it reduces intermolecular forces, thereby increasing the flexibility and durability of the material. In biological systems, it may interact with hormone receptors, potentially disrupting endocrine functions.
相似化合物的比较
1,2-Benzenedicarboxylic acid, bis(cyclohexylmethyl) ester can be compared with other phthalate esters such as:
Diisobutyl phthalate: Similar in structure but with isobutyl groups instead of cyclohexylmethyl groups. It is also used as a plasticizer but has different physical properties and applications.
Dioctyl phthalate: Contains octyl groups and is widely used in the production of flexible PVC. It has a higher molecular weight and different plasticizing efficiency.
Butyl benzyl phthalate: Contains butyl and benzyl groups, used in vinyl flooring and adhesives. It has unique properties that make it suitable for specific applications.
The uniqueness of this compound lies in its specific ester groups, which impart distinct physical and chemical properties, making it suitable for specialized applications.
属性
CAS 编号 |
129840-58-0 |
|---|---|
分子式 |
C22H30O4 |
分子量 |
358.5 g/mol |
IUPAC 名称 |
bis(cyclohexylmethyl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C22H30O4/c23-21(25-15-17-9-3-1-4-10-17)19-13-7-8-14-20(19)22(24)26-16-18-11-5-2-6-12-18/h7-8,13-14,17-18H,1-6,9-12,15-16H2 |
InChI 键 |
VMDTYSXUHXCGJC-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)COC(=O)C2=CC=CC=C2C(=O)OCC3CCCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(Methylamino)ethyl]-N-(naphthalen-2-yl)benzamide](/img/structure/B14289587.png)


![Nonanal, 9-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14289597.png)


![3,3-Dimethoxy-6-[6-(2-phenylethenyl)cyclohexa-2,4-dien-1-ylidene]cyclohexa-1,4-diene](/img/structure/B14289604.png)
![1-[2-(Dodecylamino)-2-oxoethyl]-3-(phenylcarbamoyl)pyridin-1-ium chloride](/img/structure/B14289610.png)
![1-[2-(2-Hydroxyethoxy)ethoxy]-3-[(prop-2-en-1-yl)oxy]propan-2-ol](/img/structure/B14289614.png)



![Ethanone, 1-[4-(methylsulfonyl)-1-naphthalenyl]-](/img/structure/B14289650.png)
